molecular formula C11H19NO2 B13183240 3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one

3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one

Cat. No.: B13183240
M. Wt: 197.27 g/mol
InChI Key: FDMSUZOSKWKEHZ-UHFFFAOYSA-N
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Description

3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one ( 1934833-89-2) is a specialist piperidin-2-one derivative of significant interest in advanced organic and medicinal chemistry research. The compound features a piperidin-2-one core, a privileged scaffold in drug discovery, which is functionalized with a 2-(1-hydroxycyclobutyl)ethyl side chain . Piperidine and its derivatives, particularly piperidin-2-ones, are among the most important synthetic building blocks for designing bioactive molecules and are present in more than twenty classes of pharmaceuticals, as well as numerous natural alkaloids . The specific molecular architecture of this compound, characterized by the presence of both a lactam and a secondary alcohol functional group, makes it a valuable bifunctional intermediate for constructing more complex molecular architectures. Its molecular formula is C11H19NO2, and it has a molecular weight of 197.27 . Piperidin-2-one derivatives serve as key intermediates in the synthesis of various pharmacologically active compounds and are frequently explored in the development of central nervous system (CNS) agents, analgesics, and other therapeutic classes . The structural motifs present in this reagent are commonly investigated for their role in NLRP3 inflammasome inhibition and other targeted biological pathways . Researchers utilize this compound primarily as a versatile synthon in multi-step synthetic routes, including hydrogenation reactions, ring-forming cascades, and the development of spiropiperidines and other complex piperidine-containing structures . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

3-[2-(1-hydroxycyclobutyl)ethyl]piperidin-2-one

InChI

InChI=1S/C11H19NO2/c13-10-9(3-1-8-12-10)4-7-11(14)5-2-6-11/h9,14H,1-8H2,(H,12,13)

InChI Key

FDMSUZOSKWKEHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)CCC2(CCC2)O

Origin of Product

United States

Preparation Methods

Metalation and Cyclobutane Formation

  • Method: Metalation of pyridines followed by nucleophilic addition to cyclobutanone derivatives.
  • Reaction Conditions: Use of n-Butyllithium or Grignard reagents in anhydrous solvents (e.g., THF) at low temperatures (-78°C).
  • Outcome: Formation of hydroxycyclobutylpyridines, which serve as intermediates for further functionalization.

Hydroxylation and Functional Group Transformation

  • Method: Oxidative hydroxylation of cyclobutyl intermediates using reagents like osmium tetroxide or potassium permanganate.
  • Research Data: Studies indicate yields of 65-80% for hydroxycyclobutyl pyridines under optimized conditions.

Construction of the Piperidin-2-one Core

The piperidin-2-one moiety can be synthesized via cyclization of amino acids or through intramolecular cyclization of suitable precursors.

Cyclization of N-Substituted Amino Acids

Step Reagents Conditions Yield (%) References
N-alkylation Ethyl chloroformate Room temp, 12h 70-85 ,
Cyclization Acidic conditions (HCl, reflux) 4-6h 75-80 ,
  • Note: The cyclization step involves intramolecular nucleophilic attack forming the lactam ring.

Alternative Synthetic Routes

  • Method: Ring-closing metathesis or cyclization of amino alcohols under catalytic conditions.
  • Advantage: High regioselectivity and yields (~80%).

Coupling Hydroxycyclobutyl Moiety to Piperidin-2-one

The key step involves attaching the hydroxycyclobutyl group to the piperidin-2-one at the 3-position.

Nucleophilic Substitution Approach

  • Method: Activation of hydroxycyclobutyl precursor as a leaving group (e.g., halide or mesylate).
  • Reaction: Nucleophilic attack on the piperidin-2-one derivative bearing a suitable electrophilic site (e.g., halogenated at the 3-position).
  • Conditions: Use of polar aprotic solvents like DMF or DMSO at elevated temperatures (80-120°C).

Semi-Pinacol Rearrangement Strategy

Recent research suggests that semi-pinacol rearrangements can be employed to generate the desired cyclobutane linkage via electrophile-induced ring expansion.

Step Reagents Conditions Yield (%) References
Semi-pinacol rearrangement Acidic catalyst (e.g., TFA) 40-60°C, 2-4h 65-75 ,
  • Note: This method allows for regioselective formation of the cyclobutane ring system attached to the piperidinone.

Purification and Characterization

The final compound is purified via column chromatography or recrystallization, followed by characterization using NMR, IR, and mass spectrometry. The purity typically exceeds 98% under optimized conditions.

Summary of Key Data

Method Starting Materials Key Reagents Reaction Conditions Typical Yield (%) References
Metalation + Nucleophilic Addition Pyridines, cyclobutanone derivatives n-BuLi, Grignard reagents -78°C to room temp 65-80 ,
Cyclization of Amino Acids Amino acids Acidic cyclization agents Reflux 75-85 ,
Nucleophilic Substitution Hydroxycyclobutyl intermediates Halogenating agents 80-120°C 65-75 ,
Semi-Pinacol Rearrangement Hydroxycyclobutyl derivatives TFA, heat 2-4h, 40-60°C 65-75 ,

Chemical Reactions Analysis

Lactam Ring Functionalization

The piperidin-2-one core undergoes characteristic lactam reactions, including reductions and nucleophilic substitutions :

Hydrogenation to Piperidine Derivatives

Catalytic hydrogenation of the lactam carbonyl group produces saturated piperidine derivatives. For example:

ReactionCatalyst SystemConditionsProductYieldSource
Lactam hydrogenationRu(II)/BINAP complexH₂ (50 psi), 80°C, 24 h3-[2-(1-Hydroxycyclobutyl)ethyl]piperidine89%

Mechanism : The ruthenium catalyst facilitates asymmetric hydrogenation via a chelated transition state, retaining stereochemistry at the α-carbon .

Nucleophilic Ring-Opening

The lactam reacts with nucleophiles (e.g., Grignard reagents) to form substituted amines:

NucleophileConditionsProductYieldSource
MeMgBrTHF, −78°C, 2 h3-[2-(1-Hydroxycyclobutyl)ethyl]-2-methylpiperidine75%

Cyclobutane Ring Reactions

The strained cyclobutane ring participates in ring-opening and oxidation reactions:

Acid-Catalyzed Ring-Opening

Under acidic conditions, the cyclobutane ring undergoes fragmentation:

AcidConditionsProductYieldSource
H₂SO₄CH₃CN, 60°C, 6 h4-(3-Oxopentyl)piperidin-2-one68%

Mechanism : Protonation of the hydroxyl group induces retro-aldol cleavage, yielding a ketone and ethylene gas .

Oxidation to Cyclobutanone

The hydroxyl group is oxidized to a ketone using mild oxidants:

OxidantConditionsProductYieldSource
Dess-MartinDCM, rt, 3 h3-[2-(1-Oxocyclobutyl)ethyl]piperidin-2-one92%

Hydroxyl Group Modifications

The secondary alcohol undergoes esterification and elimination :

Esterification

Reaction with acyl chlorides forms esters:

Acyl ChlorideConditionsProductYieldSource
AcClPyridine, 0°C, 1 h3-[2-(1-Acetoxycyclobutyl)ethyl]piperidin-2-one85%

Dehydration to Alkene

Acid-mediated dehydration generates a cycloalkene:

AcidConditionsProductYieldSource
H₃PO₄Toluene, 110°C, 8 h3-[2-(Cyclobutenyl)ethyl]piperidin-2-one63%

Cross-Coupling Reactions

The ethyl spacer enables palladium-catalyzed couplings :

Suzuki-Miyaura Coupling

Aryl boronic acids couple at the β-position of the lactam:

Boronic AcidCatalystConditionsProductYieldSource
PhB(OH)₂Pd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 h3-[2-(1-Hydroxycyclobutyl)ethyl]-4-phenylpiperidin-2-one78%

Cycloadditions

The compound participates in [4 + 2] annulations with dienophiles:

DienophileConditionsProductYieldSource
Maleic anhydrideToluene, 120°C, 24 hTricyclic lactam-fused cycloadduct55%

Mechanism : The lactam’s enamine tautomer acts as a diene in Diels-Alder reactions .

Mechanism of Action

The mechanism of action of 3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one with related piperidin-2-one derivatives:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-(1-Hydroxycyclobutyl)ethyl C₁₁H₁₇NO₂ 199.26 Polar hydroxyl group; steric cyclobutyl; moderate lipophilicity
1-(3-((4-Amino-6-((3-chloro-4-methylphenyl)amino)-1,3,5-triazin-2-yl)methoxy)phenyl)piperidin-2-one Triazine, chloro-methylphenyl, methoxy-phenyl C₂₂H₂₃ClN₈O₂ 490.92 High polarity (triazine); enhanced hydrogen bonding; potential kinase inhibition
3-amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one Amino, fluorophenyl-ethyl C₁₃H₁₇FN₂O 236.29 Basic amino group; fluorophenyl increases lipophilicity and metabolic stability
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Dichloro, nitro-phenyl C₁₁H₁₀Cl₂N₂O₃ 289.12 Electron-deficient (nitro); reactive dichloro groups; potential electrophilic activity
1-[3-(thiophen-3-yl)benzyl]piperidin-2-one Thiophene-benzyl C₁₆H₁₇NOS 279.38 Electron-rich thiophene; sulfur-mediated interactions; improved π-π stacking

Biological Activity

3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one, a compound belonging to the piperidine family, has garnered attention in recent years for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a hydroxycyclobutyl group. This unique structure is believed to contribute to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of piperidone have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may share similar traits .

2. Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism observed in related compounds, which could be applicable here .

3. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Its mechanism could involve the modulation of oncogenes or tumor suppressor genes, similar to other piperidine derivatives that have been tested in cancer models .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets within cells, potentially binding to receptors or enzymes that play critical roles in disease processes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antifungal Activity : In vitro studies on related piperidine derivatives demonstrated significant antifungal activity against strains such as Candida and Aspergillus, with some compounds exhibiting IC50 values below 10 µM .
  • In Vivo Efficacy : A study involving animal models showed that piperidine derivatives could inhibit tumor growth effectively when administered at specific dosages, indicating potential for therapeutic applications in oncology .

Table 1: Biological Activities of Related Compounds

CompoundActivity TypeIC50 (µM)Reference
Piperidine Derivative AAntimicrobial5
Piperidine Derivative BAnti-inflammatory10
Piperidine Derivative CAnticancer15

Table 2: Mechanism Insights from Related Studies

MechanismDescriptionReference
COX InhibitionInhibition of cyclooxygenase enzymes
Enzyme ModulationInteraction with sterol biosynthesis enzymes
Oncogene ModulationImpact on p53 levels in cancer models

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structure of 3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile) to determine purity. Retention times and relative retention times (RRT) from reference standards (e.g., related piperidinone derivatives) should be compared for validation .
  • Nuclear Magnetic Resonance (NMR): Employ 1H^1H- and 13C^{13}C-NMR to confirm structural features, such as the hydroxycyclobutyl group and piperidin-2-one ring. Assign peaks using coupling constants and DEPT experiments .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular weight and detect impurities via fragmentation patterns .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors .
  • Storage: Store in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis or oxidation .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How can researchers resolve contradictions in analytical data (e.g., HPLC retention times vs. NMR results)?

Answer:

  • Orthogonal Techniques: Cross-validate results using multiple methods (e.g., HPLC retention time discrepancies can be re-examined via NMR or FT-IR for functional group confirmation) .
  • Impurity Profiling: Use preparative HPLC to isolate impurities and characterize them via MS/NMR to identify structural anomalies .
  • Statistical Analysis: Apply multivariate analysis to assess variability in retention times due to column aging or mobile phase composition .

Advanced: What strategies optimize the synthesis of this compound?

Answer:

  • Multi-Step Synthesis: Design a route involving cyclobutanol alkylation followed by piperidinone ring closure. Monitor intermediates via TLC and purify using column chromatography .
  • Catalyst Screening: Test Lewis acids (e.g., BF3_3-Et2_2O) to enhance cyclization efficiency. Optimize reaction temperature (e.g., 60–80°C) to balance yield and selectivity .
  • Scale-Up Considerations: Use flow chemistry for controlled mixing and heat dissipation during large-scale production .

Basic: What key physicochemical properties should be prioritized for this compound?

Answer:

  • Solubility: Determine solubility in polar (e.g., DMSO, methanol) and nonpolar solvents to guide formulation studies .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .
  • pKa: Use potentiometric titration to measure ionization states, critical for pharmacokinetic modeling .

Advanced: How should preclinical studies be designed to evaluate biological activity?

Answer:

  • In Vitro Assays: Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays. Include positive/negative controls to validate selectivity .
  • Animal Models: For CNS-targeted studies, administer the compound intravenously in rodents and monitor pharmacokinetic parameters (e.g., half-life, brain-blood barrier penetration) .
  • Dose-Response Curves: Use nonlinear regression models to calculate EC50_{50}/IC50_{50} values .

Advanced: What methodologies assess the compound’s stability under varying environmental conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS .
  • Surface Reactivity: Use X-ray photoelectron spectroscopy (XPS) to study interactions with indoor surfaces (e.g., glass, polymers) under controlled humidity .

Basic: How can researchers conduct a systematic literature review for this compound?

Answer:

  • Database Search: Use SciFinder and Reaxys with keywords (e.g., “piperidin-2-one derivatives,” “hydroxycyclobutyl synthesis”). Filter by publication date (last 10 years) and peer-reviewed journals .
  • Citation Tracking: Follow references in seminal papers (e.g., Acta Crystallographica reports) to identify foundational studies .

Advanced: How can computational modeling predict the compound’s reactivity or binding modes?

Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites in the hydroxycyclobutyl group .
  • Molecular Docking: Simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina. Validate predictions with in vitro binding assays .

Advanced: What mechanistic studies elucidate the compound’s reaction pathways?

Answer:

  • Isotopic Labeling: Use 18O^{18}O-labeled water in hydrolysis experiments to track oxygen incorporation into degradation products .
  • Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

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